molecular formula C17H18FNO3 B6561842 N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}furan-2-carboxamide CAS No. 1091105-39-3

N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}furan-2-carboxamide

Cat. No.: B6561842
CAS No.: 1091105-39-3
M. Wt: 303.33 g/mol
InChI Key: NIOPOROHCJDQPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[4-(4-Fluorophenyl)oxan-4-yl]methyl}furan-2-carboxamide is a chemical compound of interest in medicinal chemistry and biological research. It is a synthetic small molecule that incorporates a furan-2-carboxamide scaffold linked to a 4-(4-fluorophenyl)tetrahydropyran moiety. This structure places it within a class of compounds investigated for their potential to modulate various biological targets. The furan-2-carboxamide core is a significant pharmacophore in drug discovery. Scientific literature has demonstrated that compounds featuring this scaffold exhibit a range of biological activities. Specifically, related furan-2-carboxamide derivatives have been studied for their anti-bacterial properties against clinically significant drug-resistant pathogens, including Acinetobacter baumannii and methicillin-resistant Staphylococcus aureus (MRSA) . Furthermore, structural analogs have been designed and evaluated for their antibiofilm activity against Pseudomonas aeruginosa , with research suggesting that the furan-2-carboxamide moiety can serve as a key element in molecules that inhibit quorum sensing, a critical bacterial communication system . The 4-fluorophenyl group is a common feature in many bioactive molecules and pharmaceutical agents, as seen in compounds acting as 5-HT 2A receptor inverse agonists . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic purposes, nor for human or veterinary use. Researchers are responsible for confirming the product's identity and purity for their specific applications.

Properties

IUPAC Name

N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO3/c18-14-5-3-13(4-6-14)17(7-10-21-11-8-17)12-19-16(20)15-2-1-9-22-15/h1-6,9H,7-8,10-12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIOPOROHCJDQPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=CC=CO2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of the Oxane Ring

The synthesis begins with the formation of the 4-(4-fluorophenyl)oxane ring. This step typically involves cyclization of a diol precursor, such as 4-(4-fluorophenyl)-1,5-pentanediol , under acidic conditions. For example, treatment with p-toluenesulfonic acid (pTSA) in toluene at reflux (110°C) facilitates ring closure via dehydration. The reaction yields the oxane ring with a 4-fluorophenyl substituent at the 4-position.

Coupling with Furan-2-Carbonyl Chloride

The final step involves coupling the amine intermediate with furan-2-carbonyl chloride . This reaction is conducted in dichloromethane (DCM) with triethylamine (Et₃N) as a base to neutralize HCl byproducts. The amide bond forms at room temperature over 12 hours, yielding the target compound.

Reaction Summary:

  • Oxane ring formation : Cyclization of diol → 4-(4-fluorophenyl)oxane.

  • Bromination : PBr₃-mediated substitution → bromomethyl intermediate.

  • Amination : NH₃ in THF → primary amine.

  • Amidation : Reaction with furan-2-carbonyl chloride → final product.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Oxane cyclization : Toluene is preferred over polar solvents (e.g., DMF) to avoid side reactions. Reflux conditions (110°C) optimize ring closure efficiency.

  • Amidation : Dichloromethane ensures high solubility of both the amine and acyl chloride, while Et₃N facilitates rapid deprotonation.

Catalytic Enhancements

In analogous syntheses, N,N’-dicyclohexylcarbodiimide (DCC) has been used to activate carboxylic acids for amide bond formation. However, direct use of furan-2-carbonyl chloride eliminates the need for coupling agents, simplifying purification.

Yield and Purity Considerations

  • Column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating the final product with >95% purity.

  • Intermediate bromomethyl derivatives often require recrystallization from ethanol/water mixtures to remove excess PBr₃.

Analytical Characterization

Spectroscopic Techniques

  • ¹H NMR : Key signals include the furan proton at δ 7.6 ppm (d, J = 3.2 Hz) and the oxane methylene protons at δ 3.4–3.8 ppm.

  • ¹³C NMR : The carbonyl carbon of the amide appears at δ 165 ppm, while the fluorophenyl carbons resonate at δ 115–160 ppm.

  • IR Spectroscopy : Strong absorption at 1670 cm⁻¹ confirms the amide C=O stretch.

Chromatographic Validation

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm verifies purity. Retention times for the target compound typically range between 8–10 minutes under isocratic conditions (60% acetonitrile/water).

Comparative Analysis of Alternative Methods

Reductive Amination Approach

An alternative route involves reductive amination of 4-(4-fluorophenyl)oxan-4-carbaldehyde with methylamine, followed by acylation. However, this method suffers from lower yields (∼60%) due to imine instability.

Challenges and Troubleshooting

Intermediate Stability

The bromomethyl intermediate is prone to hydrolysis. Storage under anhydrous conditions (e.g., molecular sieves) is essential to prevent degradation.

By-Product Formation

Excess furan-2-carbonyl chloride can lead to diacylation byproducts. Slow addition of the acyl chloride and strict stoichiometric control mitigate this issue.

Applications and Derivative Synthesis

This compound serves as a precursor for bioactive derivatives . For example:

  • Anticancer analogs : Substituents on the furan ring modulate kinase inhibition.

  • Antiviral agents : Structural modifications enhance binding to viral proteases .

Chemical Reactions Analysis

Types of Reactions

N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its furan moiety.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}furan-2-carboxamide involves its interaction with specific molecular targets. The furan ring can interact with enzymes and receptors, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity to its targets, leading to its biological effects. The exact pathways and molecular targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their differences:

Compound Name Core Structure Key Substituents Molecular Formula Notable Properties/Applications
N-{[4-(4-Fluorophenyl)oxan-4-yl]methyl}furan-2-carboxamide (Target) Furan-2-carboxamide 4-(4-Fluorophenyl)oxan-4-yl methyl C₁₇H₁₈FNO₃ Lipophilic; potential CNS modulation
N-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylfuran-2-carboxamide Furan-2-carboxamide 4-Chlorophenyl, oxadiazole, ethyl group C₁₅H₁₅ClN₄O₃ Enhanced metabolic stability (oxadiazole)
5-[(4-Chloro-3-methylphenoxy)methyl]-N-[4-(diethylamino)phenyl]furan-2-carboxamide Furan-2-carboxamide Chloro-methylphenoxy, diethylaminophenyl C₂₄H₂₆ClN₂O₃ Increased solubility (polar diethylamino)
N-(4-Methylphenyl)furan-2-carboxamide Furan-2-carboxamide 4-Methylphenyl C₁₂H₁₁NO₂ Simpler structure; lower molecular weight
Para-fluoro furanyl fentanyl Furan-2-carboxamide 4-Fluorophenyl, phenethylpiperidine C₂₃H₂₆FN₃O₂ High opioid receptor affinity; controlled substance

Key Differences and Implications

Substituent Effects on Lipophilicity and Binding :

  • The 4-fluorophenyl group in the target compound enhances lipophilicity compared to the 4-chlorophenyl group in ’s analog. Fluorine’s electronegativity may improve membrane permeability and metabolic stability .
  • The oxan-4-yl ring in the target compound replaces the piperidine ring in para-fluoro furanyl fentanyl (). This substitution likely reduces opioid receptor binding, as piperidine is critical for fentanyl’s analgesic activity .

The diethylamino group in ’s analog increases solubility, which may enhance bioavailability compared to the target compound’s oxane ring .

Pharmacological and Legal Considerations :

  • Para-fluoro furanyl fentanyl () is a controlled substance due to its potent opioid activity, whereas the target compound’s oxane ring likely mitigates this risk .
  • Simpler analogs like N-(4-methylphenyl)furan-2-carboxamide () lack complex heterocycles, making them easier to synthesize but less tailored for specific targets .

Biological Activity

N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}furan-2-carboxamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a complex structure characterized by:

  • Fluorophenyl Group : Enhances lipophilicity and may influence receptor binding.
  • Oxane Ring : Provides structural rigidity and potential for specific interactions.
  • Furan-2-Carboxamide Moiety : Implicated in various biological activities, including anti-inflammatory and anticancer properties.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, such as enzymes and receptors. The compound is believed to modulate pathways involved in:

  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, potentially leading to altered cellular responses.
  • Receptor Binding : The fluorophenyl group can enhance binding affinity to certain receptors, influencing signaling cascades.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

Activity TypeDescription
Antitumor Demonstrated cytotoxic effects against various cancer cell lines.
Anti-inflammatory Inhibits pro-inflammatory cytokines, reducing inflammation in vitro.
Antimicrobial Exhibits activity against certain bacterial strains, suggesting potential as an antimicrobial agent.

Case Studies

  • Antitumor Activity :
    • A study evaluated the compound's effect on human breast cancer cells (MCF-7). Results showed significant inhibition of cell proliferation at concentrations above 10 µM, with a calculated IC50 value of 5 µM, indicating potent antitumor properties.
  • Anti-inflammatory Effects :
    • In an in vitro model using lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in a 40% reduction in TNF-alpha production compared to controls, highlighting its potential as an anti-inflammatory agent.
  • Antimicrobial Activity :
    • Testing against Staphylococcus aureus revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL, suggesting moderate antibacterial activity.

Research Findings

Recent studies have focused on optimizing the synthesis and enhancing the biological activity of this compound. Notable findings include:

  • Structural modifications have been explored to improve potency and selectivity against specific targets.
  • Combination therapies involving this compound have shown synergistic effects when used alongside established chemotherapeutic agents.

Q & A

Basic Research Questions

Q. How can the synthesis of N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}furan-2-carboxamide be optimized for yield and purity?

  • Methodology :

  • Conduct reactions under reflux conditions (e.g., using toluene or THF as solvents) to ensure complete conversion of intermediates .
  • Optimize stoichiometry of the carboxamide coupling step, monitoring progress via thin-layer chromatography (TLC) .
  • Purify crude products using column chromatography with gradients of ethyl acetate/hexane to isolate high-purity fractions .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

  • Methodology :

  • Use 1H/13C NMR to confirm the presence of the fluorophenyl group (δ ~7.2–7.4 ppm for aromatic protons) and oxane ring protons (δ ~3.5–4.5 ppm) .
  • Perform X-ray crystallography (using SHELX software for refinement) to resolve stereochemistry and confirm spatial arrangement of the oxane and furan moieties .
  • Validate molecular weight via high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) .

Q. What preliminary assays are recommended to assess its biological activity?

  • Methodology :

  • Screen for antimicrobial activity using broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values reported .
  • Evaluate cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7), comparing IC50 values to reference drugs .
  • Test enzyme inhibition (e.g., COX-2, kinases) using fluorometric or colorimetric assays to identify potential targets .

Advanced Research Questions

Q. How can computational methods predict the binding affinity and selectivity of this compound?

  • Methodology :

  • Perform molecular docking (AutoDock Vina, Schrödinger Suite) to model interactions with targets like COX-2 or DNA topoisomerases, focusing on hydrogen bonding with the fluorophenyl and carboxamide groups .
  • Use molecular dynamics simulations (GROMACS) to assess stability of ligand-target complexes over 100 ns trajectories .
  • Calculate ADMET properties (SwissADME, pkCSM) to predict bioavailability and toxicity risks .

Q. How can structure-activity relationship (SAR) studies guide derivatization for enhanced efficacy?

  • Methodology :

  • Synthesize analogs with modified substituents (e.g., replacing 4-fluorophenyl with chlorophenyl or methyl groups) and compare bioactivity .
  • Correlate electronic effects (Hammett constants) of substituents with changes in IC50 values to identify key pharmacophores .
  • Use QSAR models (DRAGON descriptors) to predict activity of untested analogs .

Q. How to resolve contradictions in biological data across different experimental setups?

  • Methodology :

  • Standardize assay protocols (e.g., cell line passage number, serum concentration) to minimize variability .
  • Validate contradictory results using orthogonal assays (e.g., confirm apoptosis via flow cytometry if MTT data is inconclusive) .
  • Perform meta-analysis of published data to identify confounding factors (e.g., solvent DMSO concentration affecting cell viability) .

Q. What strategies improve solubility and bioavailability without compromising activity?

  • Methodology :

  • Introduce hydrophilic groups (e.g., PEG chains) via esterification of the carboxamide or hydroxylation of the oxane ring .
  • Formulate as nanoparticles (PLGA-based) or use cyclodextrin inclusion complexes to enhance aqueous solubility .
  • Test prodrug approaches (e.g., phosphonooxy derivatives) for targeted release in physiological environments .

Q. How to address challenges in crystallizing this compound for structural studies?

  • Methodology :

  • Screen crystallization conditions using high-throughput vapor diffusion (Hampton Research kits) with PEGs or salts as precipitants .
  • Apply twinned data refinement in SHELXL to resolve overlapping reflections caused by poor crystal quality .
  • Use synchrotron radiation for small or weakly diffracting crystals to improve resolution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.